molecular formula C24H22FNS B2582967 1-(2,5-dimethylbenzyl)-3-((4-fluorobenzyl)thio)-1H-indole CAS No. 681279-32-3

1-(2,5-dimethylbenzyl)-3-((4-fluorobenzyl)thio)-1H-indole

Cat. No. B2582967
CAS RN: 681279-32-3
M. Wt: 375.51
InChI Key: QIYVOGSBOBINST-UHFFFAOYSA-N
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Description

1-(2,5-dimethylbenzyl)-3-((4-fluorobenzyl)thio)-1H-indole, also known as DMFTI, is a novel indole derivative that has gained attention in recent years due to its potential applications in scientific research. DMFTI possesses unique chemical and pharmacological properties that make it a promising candidate for various applications in the field of drug discovery and development.

Scientific Research Applications

Synthesis and Functionalization through Palladium-catalyzed Reactions

The substituted indole nucleus, a key structural component in many biologically active compounds, has been extensively studied for over a century. Palladium-catalyzed reactions have become a cornerstone in the synthesis and functionalization of indoles, providing access to a wide range of complex molecules with significant biological activities. These methodologies offer a versatile approach to the synthesis of fine chemicals, pharmaceutical intermediates, and active pharmaceutical ingredients, demonstrating the critical role of indole derivatives in modern organic synthesis (Cacchi & Fabrizi, 2005).

Biological Activities and Therapeutic Potentials

Indole derivatives have been identified as potent inhibitors in various biological pathways, illustrating their potential therapeutic applications. For instance, substituted thiopyrano[2,3,4-c,d]indoles have shown significant activity as inhibitors of 5-lipoxygenase (5-LO), a key enzyme in the inflammatory response. These compounds exhibit strong inhibition of leukotriene synthesis in human leukocytes and possess oral activity in models of inflammation and asthma, highlighting their potential as therapeutic agents in treating inflammatory diseases (Hutchinson et al., 1993).

Antiproliferative and Antimicrobial Properties

The structural motif of 1,3,4-thiadiazole, often incorporated into indole derivatives, has been explored for its biological activities. Schiff bases derived from 1,3,4-thiadiazole compounds have been synthesized and evaluated for their DNA protective abilities and antimicrobial activities. Certain compounds within this class have demonstrated high DNA protective ability against oxidative damage and strong antimicrobial activity, suggesting their utility in developing new therapeutic agents with minimal cytotoxicity against cancer cells (Gür et al., 2020).

Synthesis of Heterocyclic Compounds

The synthesis of indole-annulated heterocycles, such as 5H-benzo[4,5][1,3]thiazino[3,2-a]indoles and 5,7-dihydroisothiochromeno[3,4-b]indoles, has been achieved through intramolecular copper-catalyzed Ullmann-type C-N coupling and palladium-catalyzed direct arylation. These methodologies facilitate the efficient synthesis of biologically relevant heterocycles, underscoring the importance of indole derivatives in the discovery and development of new pharmaceuticals (Shelke et al., 2016).

properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-3-[(4-fluorophenyl)methylsulfanyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNS/c1-17-7-8-18(2)20(13-17)14-26-15-24(22-5-3-4-6-23(22)26)27-16-19-9-11-21(25)12-10-19/h3-13,15H,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYVOGSBOBINST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-dimethylbenzyl)-3-((4-fluorobenzyl)thio)-1H-indole

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